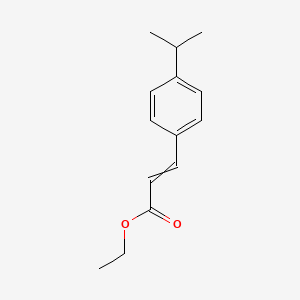
ethyl 3-(4-isopropylphenyl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ethyl 3-(4-isopropylphenyl)acrylate is an organic compound belonging to the class of cinnamates. It is characterized by the presence of an ethyl ester group attached to a cinnamic acid backbone, with an isopropyl group at the para position of the aromatic ring. This compound is known for its pleasant fragrance and is often used in the flavor and fragrance industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: ethyl 3-(4-isopropylphenyl)acrylate can be synthesized through the esterification of 4-isopropylcinnamic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion.
Industrial Production Methods: In an industrial setting, the synthesis of ethyl-4-isopropylcinnamate may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nitration with a mixture of nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 4-isopropylcinnamic acid or 4-isopropylbenzaldehyde.
Reduction: 4-isopropylcinnamyl alcohol.
Substitution: Nitro or halogenated derivatives of ethyl-4-isopropylcinnamate.
Scientific Research Applications
ethyl 3-(4-isopropylphenyl)acrylate has various applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic activities.
Industry: Utilized in the flavor and fragrance industry due to its pleasant aroma.
Mechanism of Action
The mechanism of action of ethyl-4-isopropylcinnamate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes. The compound’s antioxidant properties may involve scavenging free radicals and preventing oxidative damage to cells.
Comparison with Similar Compounds
- Ethyl cinnamate
- Ethyl-4-methylcinnamate
- Ethyl-4-tert-butylcinnamate
Comparison: ethyl 3-(4-isopropylphenyl)acrylate is unique due to the presence of the isopropyl group, which influences its physical and chemical properties, such as solubility and reactivity. Compared to ethyl cinnamate, the isopropyl group provides additional steric hindrance, potentially affecting the compound’s interaction with biological targets and its overall stability.
Properties
Molecular Formula |
C14H18O2 |
|---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
ethyl 3-(4-propan-2-ylphenyl)prop-2-enoate |
InChI |
InChI=1S/C14H18O2/c1-4-16-14(15)10-7-12-5-8-13(9-6-12)11(2)3/h5-11H,4H2,1-3H3 |
InChI Key |
XCRHYAQWBYDRGV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CC1=CC=C(C=C1)C(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
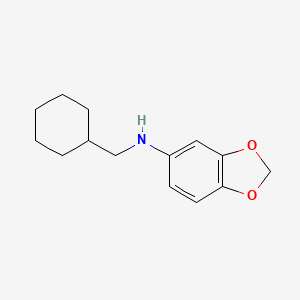
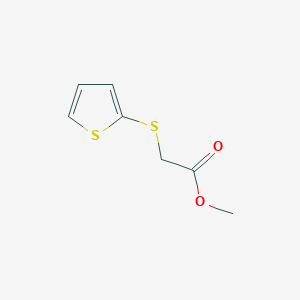
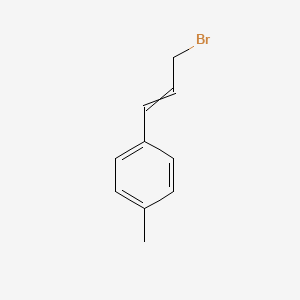
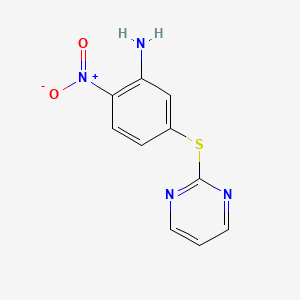
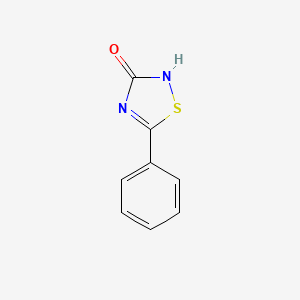
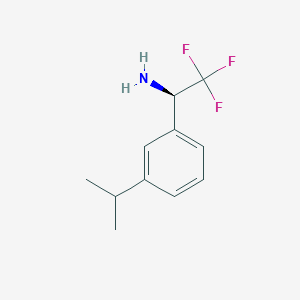
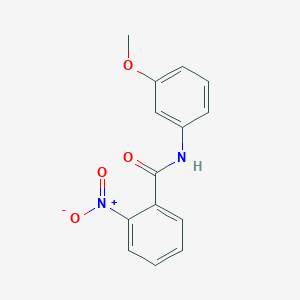
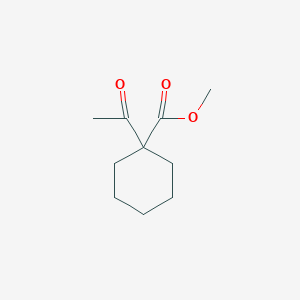
![5-bromo-N-[(3,4-dimethoxyphenyl)methyl]-2-fluorobenzamide](/img/structure/B8724289.png)
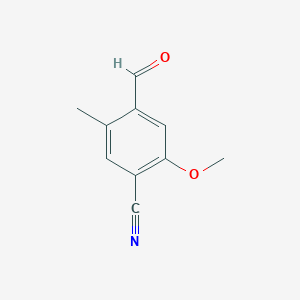
![4,5-Dihydrotetrazolo[1,5-a]quinoxaline](/img/structure/B8724307.png)
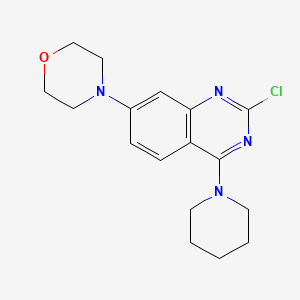
![(1R)-6-Oxaspiro[2.5]octan-1-amine](/img/structure/B8724317.png)
![4-[n-(Cyclopropylmethyl)sulphamoyl]nitrobenzene](/img/structure/B8724330.png)
